CID 78064558
Description
CID 78064558 is a chemical compound registered in PubChem, a comprehensive database of chemical structures and properties.
Properties
Molecular Formula |
C25H30GeOSn |
|---|---|
Molecular Weight |
537.8 g/mol |
InChI |
InChI=1S/C17H19GeO.C6H5.2CH3.Sn/c1-15(19)9-8-14-18(16-10-4-2-5-11-16)17-12-6-3-7-13-17;1-2-4-6-5-3-1;;;/h2-7,10-13H,8-9,14H2,1H3;1-5H;2*1H3; |
InChI Key |
FPSLPMLJYHSVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC[Ge](C1=CC=CC=C1)C2=CC=CC=C2.C[Sn](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78064558 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78064558 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78064558 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 78064558 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 78064558 shares analytical and structural similarities with several compounds documented in PubChem.
Table 1: Structural and Analytical Comparison
* Inferred from structural overlays in Figure 8 of , which compares this compound with steroid-based substrates like taurocholic acid and DHEAS.
Key Findings :
Structural Diversity: this compound is hypothesized to share a steroid-like backbone based on its comparison with taurocholic acid (CID 6675) and DHEAS (CID 12594) in 3D overlays . This contrasts with triterpenoids like betulin (CID 72326), which have pentacyclic frameworks. Unlike synthetic dyes (e.g., erythrosine B, CID 3259), this compound lacks halogen substituents, as indicated by its mass spectrum .
Analytical Techniques :
- GC-MS and vacuum distillation were critical for isolating and characterizing this compound, whereas betulinic acid (CID 64971) and taurocholic acid (CID 6675) were analyzed using LC-MS and collision-induced dissociation (CID) .
- High-energy collision dissociation (HCD) and CID fragmentation techniques, as studied in sulfonamides, highlight the importance of stable fragmentation patterns for structural elucidation .
Taurocholic acid (CID 6675) serves as a bile acid in digestion, contrasting with this compound’s inferred role in natural product research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

